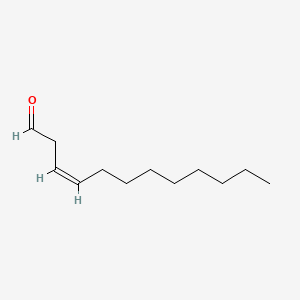

(Z)-Dodec-3-en-1-al

Description

Significance of Aliphatic Unsaturated Aldehydes in Scientific Inquiry

Aliphatic unsaturated aldehydes, a class of organic compounds characterized by a carbon-carbon double bond and an aldehyde functional group, are of considerable interest in scientific research. Their reactivity is heightened due to the presence of these functional groups, making them valuable intermediates in organic synthesis. wikipedia.org They can undergo various reactions, including oxidation to carboxylic acids, reduction to alcohols, and participation in condensation reactions. google.com

The position and geometry of the double bond, as well as the length of the carbon chain, significantly influence the chemical and physical properties of these aldehydes. industrialchemicals.gov.aunih.gov In biological systems, many aliphatic unsaturated aldehydes act as semiochemicals, which are signaling molecules that mediate interactions between organisms. Their volatility and reactivity are key to their function in chemical communication. Furthermore, these compounds are studied in food science for their role in flavor and aroma development, particularly through Maillard reactions. nih.govmdpi.com

Historical Perspectives on the Study of Specific Isomers

The study of isomers, molecules with the same molecular formula but different structural arrangements, has been a central theme in the history of chemistry. The development of techniques to separate and characterize specific isomers, such as the (Z) and (E) isomers of unsaturated compounds, has been crucial for understanding their distinct properties and functions. erpublications.comacs.org Early methods for condensing saturated aliphatic aldehydes to produce unsaturated aldehydes often resulted in mixtures of isomers, presenting significant challenges for isolation and characterization. google.com

Advances in spectroscopic methods, like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), have been instrumental in identifying and quantifying specific isomers. The ability to synthesize stereochemically pure isomers through methods like the Wittig reaction and controlled oxidation has allowed researchers to investigate the specific biological activities and chemical reactivities of individual isomers. vulcanchem.com This has been particularly important in the study of pheromones, where biological activity is often highly dependent on the specific isomeric form of the compound.

Current Research Landscape and Gaps in Understanding (Z)-Dodec-3-en-1-al

Current research on this compound is multifaceted. A significant area of investigation is its role as a trail-following pheromone in certain termite species. researchgate.net Studies have shown that the (Z)-isomer is significantly more biologically active than its (E)-counterpart in eliciting this behavior. This has led to research into its potential applications in pest management.

In the field of organic synthesis, this compound serves as a building block for more complex molecules. Its synthesis often focuses on achieving high stereoselectivity to produce the desired (Z)-isomer. vulcanchem.com One reported synthetic route involves the oxidation of precursors derived from cayenne. vulcanchem.com

Despite this research, gaps in the understanding of this compound remain. While its primary pheromonal function in some insects is established, its complete role in the chemical ecology of these and other organisms may not be fully elucidated. Further research could explore its presence and function in other biological systems. The precise mechanisms of its biosynthesis and degradation in nature are also areas that warrant further investigation.

Scope and Objectives of Academic Research on the Compound

Academic research on this compound is typically guided by specific and measurable objectives. mwediting.comscribbr.comresearchgate.netnih.gov These objectives often fall into several key areas:

Elucidation of Biological Function: A primary objective is to fully understand the role of this compound in insect communication. This includes determining its activity threshold, specificity among different species, and its interaction with other semiochemicals. researchgate.net

Development of Synthetic Methodologies: Research aims to devise efficient and stereoselective synthetic routes to produce this compound. This is critical for obtaining pure samples for biological assays and for potential commercial applications. vulcanchem.com

Analytical Method Development: Another objective is to develop and refine analytical techniques for the detection and quantification of this compound in complex biological and environmental samples. sielc.com This includes methods like HPLC and GC-MS. sielc.com

Investigation of Chemical Properties: Research seeks to thoroughly characterize the chemical and physical properties of the compound. This data is essential for understanding its behavior and for predicting its interactions in various systems.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O vulcanchem.com |

| Molecular Weight | 182.30 g/mol vulcanchem.com |

| CAS Number | 68141-15-1 vulcanchem.comchemeo.comchemicalbook.com |

| Boiling Point | 256.4°C at 760 mmHg vulcanchem.com |

| Density | 0.82–0.837 g/cm³ vulcanchem.com |

| LogP | 4.94 vulcanchem.com |

| Solubility | Insoluble in water, soluble in organic solvents vulcanchem.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| (E,E)-2,4-decadienal |

| (E,E)-2,4-nonadienal |

| (E,Z)-2,6-nonadienal |

| (E)-2-decenal |

| (E)-2-nonenal |

| (E)-2-octenal |

| This compound |

| (Z)-Dodec-3-en-1-ol |

| 2-butenal |

| 2-methylthiophene |

| 2-propylfuran |

| 2-thiophenecarboxaldehyde |

| 5-Butyldihydro-2(3H)-furanone |

| 5-methyl-2-thiophenecarboxaldehyde |

| Acetaldehyde |

| Amygdalin |

| Benzaldehyde |

| Crotonaldehyde |

| Decenal |

| Dodecanal |

| Dodecanoic acid |

| Formaldehyde |

| Furfural |

| Hexanal |

| Nonanal |

| Nonanal |

| Octanal (B89490) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-dodec-3-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBONAOKVLYWBI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052394 | |

| Record name | (Z)-Dodec-3-en-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68141-15-1 | |

| Record name | (3Z)-3-Dodecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68141-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dodecenal, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dodecenal, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Dodec-3-en-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-dodec-3-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DODECENAL, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMO27CLF3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Control

Established Synthetic Pathways for (Z)-Dodec-3-en-1-al

The synthesis of this compound can be approached through several established routes, often involving the creation of the key (Z)-alkene functionality followed by the introduction or modification of the aldehyde group.

Retrosynthetic Analysis of the Compound

A common retrosynthetic strategy for this compound involves two primary disconnections. The first disconnection is at the aldehyde functionality, leading back to the corresponding primary alcohol, (Z)-Dodec-3-en-1-ol. This simplifies the target to the synthesis of the (Z)-allylic alcohol. The second key disconnection is at the (Z)-double bond itself. This bond can be formed through several classic organometallic reactions, providing a range of starting materials.

One major retrosynthetic approach is via the Wittig reaction . lumenlearning.comorganic-chemistry.org This involves disconnecting the C3-C4 double bond to an eight-carbon aldehyde (octanal) and a three-carbon phosphonium (B103445) ylide. The use of an unstabilized ylide in the Wittig reaction typically favors the formation of the (Z)-alkene. organic-chemistry.orgwikipedia.org

Another significant retrosynthetic pathway involves the stereoselective reduction of an alkyne . Here, the (Z)-double bond is envisioned as arising from the partial reduction of a 3-dodecyn-1-ol (B3191523) intermediate. This alkyne can be further disconnected into smaller, commercially available fragments.

Key Reactions and Reagents Employed

The successful synthesis of this compound relies on a selection of key reactions and reagents that control the stereochemical outcome.

One of the most common methods for generating the (Z)-alkene backbone is the Wittig olefination . lumenlearning.com This reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. For the synthesis of (Z)-alkenes, unstabilized ylides are typically employed. organic-chemistry.orgwikipedia.org The reaction of octanal (B89490) with the ylide generated from (3-bromopropyl)triphenylphosphonium bromide would yield the desired carbon skeleton with a (Z)-double bond, which can then be further manipulated to produce the final aldehyde.

Another established pathway is the partial reduction of an internal alkyne . The corresponding alkyne, dodec-3-yn-1-ol, can be stereoselectively reduced to (Z)-Dodec-3-en-1-ol. A common reagent for this transformation is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which facilitates the syn-addition of hydrogen to the alkyne, yielding the cis-alkene. youtube.com Following the reduction, the primary alcohol is oxidized to the target aldehyde.

The final step in many of these syntheses is the oxidation of the primary alcohol , (Z)-Dodec-3-en-1-ol, to this compound. A variety of oxidizing agents can be used, with a key consideration being the prevention of over-oxidation to the carboxylic acid. amazonaws.com Mild reagents such as pyridinium (B92312) chlorochromate (PCC) are often employed for this selective transformation.

| Reaction Type | Key Reagents | Intermediate/Product | Stereoselectivity |

| Wittig Reaction | Octanal, (3-bromopropyl)triphenylphosphonium bromide, strong base (e.g., n-BuLi) | (Z)-Dodec-3-en-1-ol precursor | High (Z)-selectivity with unstabilized ylides |

| Alkyne Reduction | Dodec-3-yn-1-ol, H₂, Lindlar's Catalyst | (Z)-Dodec-3-en-1-ol | High (Z)-selectivity |

| Alcohol Oxidation | (Z)-Dodec-3-en-1-ol, Pyridinium Chlorochromate (PCC) | This compound | N/A |

Novel Approaches to this compound Synthesis

In addition to established methods, research continues to explore more efficient, sustainable, and innovative synthetic routes.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. A major focus has been on the oxidation step, aiming to replace hazardous and wasteful stoichiometric oxidants. amazonaws.com

Recent developments include the use of catalytic oxidation with environmentally benign oxidants such as molecular oxygen (from air) or hydrogen peroxide. rsc.orgfrontiersin.orgmdpi.com For instance, manganese dioxide (MnO₂) nanoparticles have been shown to effectively catalyze the selective oxidation of alcohols to aldehydes under solvent-free conditions using microwave irradiation, a method that is both fast and green. ajgreenchem.com Other systems employ catalysts like GO/Fe₃O₄/HPW nanocomposites with hydrogen peroxide, offering high conversion and selectivity without over-oxidation to the carboxylic acid. mdpi.com These methods reduce waste generation and avoid the use of toxic heavy metals like chromium.

Catalytic Methods for Olefin and Aldehyde Formation

Modern catalytic methods offer powerful alternatives for constructing the key structural features of this compound.

Olefin metathesis has emerged as a versatile tool for alkene synthesis. libretexts.org Specifically, Z-selective cross-metathesis reactions, often employing molybdenum or ruthenium-based catalysts, can be used to form the (Z)-double bond with high stereocontrol. nih.govu-tokyo.ac.jp For example, the cross-metathesis of 1-butene (B85601) with an appropriate functionalized olefin could potentially construct the C3-C4 double bond. Stereoretentive metathesis using ruthenium dithiolate catalysts also presents a possibility, where a starting Z-alkene is converted into the desired Z-alkene product. beilstein-journals.org

Hydroformylation , also known as the oxo process, is an industrial method for producing aldehydes from alkenes. wikipedia.orglibretexts.orgmt.com This reaction involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, typically using cobalt or rhodium catalysts. wikipedia.orgmt.com Applying this to an internal alkene like (Z)-undec-2-ene could, in principle, yield this compound, although controlling the regioselectivity to favor the linear aldehyde can be a challenge. uva.nl Asymmetric hydroformylation has also seen significant advances, offering routes to chiral aldehydes. sioc-journal.cn

| Catalytic Method | Catalyst Type | Transformation | Key Advantage |

| Z-Selective Cross-Metathesis | Molybdenum or Ruthenium-based | Alkene + Alkene → (Z)-Alkene | High Z-stereoselectivity |

| Hydroformylation | Rhodium or Cobalt-based | Alkene + CO/H₂ → Aldehyde | Direct aldehyde synthesis |

| Green Oxidation | MnO₂ nanoparticles, GO/Fe₃O₄/HPW | Alcohol → Aldehyde | Use of benign oxidants (O₂, H₂O₂) |

Stereoselective Synthesis of this compound

The control of the (Z)-stereochemistry of the C3-C4 double bond is the most critical aspect of synthesizing this specific isomer.

The Wittig reaction provides a classic and reliable method for achieving high (Z)-selectivity. The stereochemical outcome is largely dependent on the nature of the phosphonium ylide. Unstabilized ylides, such as those derived from simple alkyl halides, react with aldehydes under kinetic control to predominantly form the (Z)-alkene. wikipedia.org The reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

The stereoselective reduction of alkynes offers another robust strategy. The use of Lindlar's catalyst for the hydrogenation of dodec-3-yn-1-ol ensures the syn-addition of two hydrogen atoms to the same face of the alkyne, leading exclusively to the (Z)-alkene. youtube.com This method provides excellent stereocontrol. Other modified reduction protocols, such as using zinc activated with copper and silver (Zn(Cu/Ag)) in the presence of methanol (B129727) and water, have also been developed for the Z-stereoselective semi-reduction of alkynes. researchgate.net In contrast, reduction of alkynes with sodium in liquid ammonia (B1221849) results in the formation of the trans or (E)-alkene. masterorganicchemistry.com

A synthesis of (Z)-alk-3-en-1-ols has been reported involving the reduction of the corresponding alkynol using a catalyst generated from nickel(II) acetate, sodium borohydride, and ethylenediamine (B42938) under a hydrogen atmosphere, achieving a 94% yield for (Z)-Dodec-3-en-1-ol. nih.gov Subsequent oxidation would then yield the target aldehyde.

Strategies for Z-Alkene Stereocontrol

The synthesis of Z-alkenes can be effectively achieved through two primary methods: the Wittig reaction and the partial hydrogenation of alkynes.

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. libretexts.orglumenlearning.com It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. libretexts.orglumenlearning.com For the synthesis of Z-alkenes, unstabilized ylides are typically employed, as they predominantly yield the Z-isomer. libretexts.orgorganic-chemistry.org The reaction proceeds through a cyclic intermediate called an oxaphosphetane, and the high stability of the resulting triphenylphosphine oxide byproduct drives the reaction forward. lumenlearning.comorganic-chemistry.org

| Method | Description | Key Features |

| Wittig Reaction | Reaction of an aldehyde or ketone with a triphenyl phosphonium ylide. libretexts.orglumenlearning.com | Unstabilized ylides favor Z-alkene formation. libretexts.orgorganic-chemistry.org |

| Partial Hydrogenation | Reduction of an alkyne using a "poisoned" catalyst. pressbooks.pubthieme-connect.de | Lindlar's catalyst is commonly used for syn-addition of hydrogen, yielding the Z-alkene. pressbooks.pubmasterorganicchemistry.com |

Another robust strategy is the partial catalytic hydrogenation of alkynes . This method allows for the stereoselective synthesis of Z-alkenes by adding hydrogen across a triple bond. thieme-connect.de A key reagent in this process is Lindlar's catalyst, which is a palladium catalyst "poisoned" with a substance like lead acetate or quinoline (B57606) to reduce its activity and prevent over-reduction to an alkane. pressbooks.pubthieme-connect.demasterorganicchemistry.com This catalyst facilitates the syn-addition of hydrogen atoms to the alkyne, resulting in the exclusive formation of the Z-alkene. pressbooks.pub Nickel-based catalysts, including nickel nanoparticles and simple nickel salts, have also been developed as effective and more cost-efficient alternatives for the stereodivergent synthesis of Z- and E-alkenes from alkynes. rsc.orgnih.gov

Asymmetric Induction in Aldehyde Formation

Achieving asymmetry in the formation of the aldehyde group is a critical aspect of synthesizing chiral molecules. Organocatalysis has emerged as a powerful tool for the asymmetric α-functionalization of aldehydes. Chiral secondary amines, such as proline and its derivatives, can catalyze reactions that introduce substituents at the α-position of an aldehyde with high enantioselectivity. acs.orgmpg.de These catalysts operate by forming a nucleophilic enamine intermediate with the aldehyde, which then reacts with an electrophile. acs.orgacs.org The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer. acs.orgnih.gov

Furthermore, asymmetric addition of organometallic reagents to aldehydes, controlled by chiral ligands, is a well-established method for creating chiral alcohols, which can then be oxidized to the corresponding chiral aldehydes. wikipedia.orgsioc-journal.cn

Derivatization Strategies for Research Purposes

The modification of this compound and its precursors is essential for probing biological systems and understanding structure-activity relationships.

Preparation of Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve synthesizing a series of analogues of a lead compound to determine which structural features are critical for its biological activity. nih.gov For this compound, this can involve modifying the alkyl chain length, the position and geometry of the double bond, and the nature of the functional group. For instance, the unsaturated side chain allows for various chemical transformations such as hydrogenation to a saturated aldehyde or alcohol, or oxidation to a carboxylic acid. Cross-coupling reactions, such as the Heck coupling, can be employed to introduce different substituents onto the molecule. vulcanchem.com These modifications help in mapping the binding pocket of a receptor or the active site of an enzyme. jst.go.jp

Chemical Modifications for Mechanistic Probes

To investigate the mechanism of action of this compound, researchers often employ chemical probes. These are modified versions of the parent compound that can be used to identify molecular targets or visualize biological processes. One common strategy is the introduction of a reporter group, such as a fluorescent tag. For example, coumarin (B35378) derivatives with an azide (B81097) group can be attached to a molecule of interest via "click" chemistry, allowing for fluorescent labeling. researchgate.net Another approach is to synthesize analogues with altered electronic or steric properties to probe specific interactions with a biological target. researchgate.net The synthesis of such probes requires careful planning to ensure that the modification does not significantly alter the compound's inherent biological activity. nih.gov

Biosynthetic Pathways and Enzymatic Transformations

Proposed Biosynthetic Routes to (Z)-Dodec-3-en-1-al in Biological Systems

The primary proposed route for the biosynthesis of this compound originates from the oxidative cleavage of polyunsaturated fatty acids (PUFAs). mdpi.com This process, known as the oxylipin pathway, is a well-established mechanism for the formation of various aldehydes and other lipid-derived signaling molecules in plants. mdpi.complos.org

The key precursors for the biosynthesis of C12 aldehydes like this compound are polyunsaturated fatty acids. In many biological systems, particularly in plants, fatty acids are readily oxidized to form lipid hydroperoxides (LOOH). mdpi.com For C12 compounds, linolenic acid is a likely precursor. A possible biosynthetic pathway for a related C12 alcohol, dodecadienol, has been proposed to start from linoleic acid. nih.gov The initial step involves the activation of the fatty acid, often by conversion to a CoA ester. frontiersin.org

| Precursor Type | Identified Precursors | Biological System |

| Polyunsaturated Fatty Acids | Linoleic Acid, Linolenic Acid | Plants, Insects |

| Activated Fatty Acids | Dodecenoic acid CoA ester | Bacteria |

This table summarizes the identified precursors for the biosynthesis of this compound and related C12 compounds.

Following the initial oxidation of the fatty acid precursor, a series of intermediate metabolites are formed. The unstable lipid hydroperoxides are cleaved, leading to the generation of aldehydes of varying chain lengths. mdpi.com In the proposed pathway for the related compound dodecadienol, the fatty acid undergoes desaturation and subsequent cleavage. nih.gov In bacterial systems, an activated dodecenoic acid is oxidized to introduce a double bond at the C-3 position, forming an enoyl-CoA intermediate which is then further processed. frontiersin.org

Enzymology of this compound Formation

The conversion of precursors to this compound is catalyzed by a specific set of enzymes. These enzymes are responsible for the oxidation, cleavage, and subsequent modification of the fatty acid chain.

The key enzymes implicated in the formation of aldehydes from fatty acids are lipoxygenases (LOX) and hydroperoxide lyases (HPL). mdpi.complos.org LOX enzymes catalyze the initial oxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. The HPL branch of the oxylipin pathway is then responsible for cleaving these hydroperoxides to produce aldehydes. plos.org In some bacteria, a dehydrogenase (TamT) and a reductase/aminotransferase (TamH) are involved in a pathway that produces a related C12 amine. frontiersin.org Plant aldehyde oxidases (AOs) are also involved in the metabolism of aldehydes, catalyzing their oxidation to carboxylic acids. nih.gov

| Enzyme | Function | Organism Type |

| Lipoxygenase (LOX) | Oxygenation of polyunsaturated fatty acids | Plants |

| Hydroperoxide Lyase (HPL) | Cleavage of fatty acid hydroperoxides to form aldehydes | Plants |

| Dehydrogenase (e.g., TamT) | Oxidation of fatty acyl side chains | Bacteria |

| Reductase/Aminotransferase (e.g., TamH) | Reduction of CoA-ester and transamination | Bacteria |

| Aldehyde Oxidase (AO) | Oxidation of aldehydes to carboxylic acids | Plants |

This table outlines the key enzymes involved in the biosynthesis and metabolism of this compound and related compounds.

The mechanism of aldehyde formation via the HPL pathway involves the cleavage of the fatty acid hydroperoxide. The HPL enzyme specifically targets the hydroperoxide group, leading to the scission of the carbon chain and the formation of a volatile aldehyde and a corresponding omega-oxoacid. The formation of aldehydes can occur through both enzymatic and non-enzymatic routes from the unstable lipid hydroperoxide intermediates. mdpi.com In some insects and cyanobacteria, aldehyde-deformylating oxygenases or aldehyde decarbonylases catalyze the conversion of fatty aldehydes to alkanes, representing a different metabolic fate for these compounds. acs.org

Regulation of Biosynthesis

The biosynthesis of this compound and other lipid-derived aldehydes is tightly regulated within biological systems. This regulation occurs at multiple levels, from gene expression to substrate availability. In plants, the expression of genes encoding for sesquiterpene cyclases, enzymes involved in a related secondary metabolite pathway, is developmentally regulated. sippe.ac.cn The levels of aldehydes have been shown to increase in response to stresses such as high-light intensity. mdpi.com Furthermore, there is a competitive relationship between the HPL and the allene (B1206475) oxide synthase (AOS) branches of the oxylipin pathway, which produce aldehydes and jasmonates, respectively. plos.org Overexpression of the HPL branch can lead to a decrease in the production of jasmonates due to competition for the same fatty acid hydroperoxide substrates. plos.org

Genetic and Transcriptomic Regulation

The genetic and transcriptomic regulation of this compound biosynthesis is a complex process involving a hierarchy of regulatory networks that respond to both internal and external stimuli. While direct research on the specific genes regulating this compound is limited, parallels can be drawn from studies on other plant secondary metabolites and insect pheromones.

The biosynthesis of related compounds, such as coumarins, is known to be transcriptionally regulated by various transcription factor families, including MYB, bHLH, AP2, and WRKY, which control the expression of biosynthetic genes like those in the phenylpropanoid pathway. frontiersin.org Similarly, the regulation of mycotoxin biosynthesis involves pathway-specific regulators, global regulators, and epigenetic modifications. mdpi.com For instance, in fungi, a Zn(II)2Cys6 transcription factor gene is often found within the biosynthetic gene cluster and is essential for the expression of the other genes in the pathway. mdpi.com

In insects, the production of pheromones, which can include aldehydes and alcohols, is also under tight genetic control. For example, the biosynthesis of omega-3 polyunsaturated fatty acids in some marine bacteria, which involves a polyketide/fatty acid synthase mechanism encoded by a set of five genes (pfaABCDE), is regulated by a novel fatty acid-responsive transcriptional regulator, PfaF. biorxiv.org This indicates that specific transcriptional regulators can control the expression of entire biosynthetic pathways in response to specific molecular signals. Recombinant microorganisms have been engineered for the production of insect pheromones by introducing genes for enzymes like fatty-acyl desaturases, which can create specific double bonds in fatty acid precursors. google.com

The table below summarizes key gene families and regulators known to be involved in the biosynthesis of related secondary metabolites, which may have analogous roles in the regulation of this compound production.

| Regulator Type | Regulator Family/Name | Function in Related Pathways | Potential Role in this compound Biosynthesis |

| Transcription Factor | MYB Superfamily | Regulation of secondary metabolite biosynthesis, including phenylpropanoids and flavonoids. frontiersin.orgchinacrops.org | May regulate the expression of lipoxygenase, hydroperoxide lyase, or other key biosynthetic enzymes. |

| Transcription Factor | bHLH, AP2, WRKY | Co-regulation of biosynthetic genes for compounds like coumarins. frontiersin.org | Could be involved in a coordinated transcriptional response to stimuli that induce this compound production. |

| Pathway-Specific Regulator | Zn(II)2Cys6 TF | Controls the expression of genes within a specific biosynthetic gene cluster for mycotoxins. mdpi.com | A similar regulator might control a gene cluster for this compound biosynthesis. |

| Transcriptional Regulator | PfaF | Regulates the pfa operon for polyunsaturated fatty acid biosynthesis in response to fatty acids. biorxiv.org | A specific regulator may control the production of this compound in response to precursor availability or other signals. |

Environmental and Physiological Modulators

The production of this compound and related volatile compounds is significantly influenced by a variety of environmental and physiological factors. These modulators can trigger or suppress the biosynthetic pathways, leading to changes in the quantity and composition of the emitted volatiles.

One of the most significant modulators is herbivory. researchgate.net Plants respond to insect damage by releasing a blend of herbivore-induced plant volatiles (HIPVs), which can include green leaf volatiles (GLVs) like aldehydes and alcohols. nih.gov These compounds are often synthesized de novo following damage and can act as a defense mechanism. nih.gov For example, the release of (3Z)-hex-3-enal has been observed within seconds of leaf tissue disruption in Arabidopsis. nih.gov Herbivory can stimulate the production of these volatiles, which in turn can attract natural enemies of the herbivores, acting as an indirect defense. usp.br The emission of HIPVs can also be influenced by the time of day, with some studies showing a burst of terpene release when light is restored after a dark period. elifesciences.org

Abiotic factors also play a crucial role. Nutrient availability, water status, temperature, and light conditions can all regulate the biosynthesis and accumulation of secondary metabolites. frontiersin.org For instance, studies on coumarins have shown that their production is tightly regulated by these abiotic stressors. frontiersin.org Chitosan (B1678972) and chitooligosaccharides, which can be derived from fungi, have been shown to induce the biosynthesis of antimicrobial compounds in plants, such as phytoalexins, callose, and lignin. frontiersin.org This suggests that the presence of certain external molecules can trigger defense-related biosynthetic pathways.

In termites, the production of trail-following pheromones, which can include (Z)-Dodec-3-en-1-ol, the alcohol corresponding to this compound, is a key physiological process for colony communication and foraging. researchgate.netfrontiersin.org The ratio of different pheromone components can even change depending on the termite's behavior, such as exploring versus recruiting to a food source. researchgate.net

The following table details some of the key modulators and their observed effects on the production of related volatile compounds.

| Modulator | Type | Observed Effect on Related Volatile Production | Potential Impact on this compound |

| Herbivory | Biotic | Induces the de novo synthesis and release of green leaf volatiles (GLVs) and other HIPVs as a defense response. nih.govusp.br | Likely induces the production and release of this compound as part of the plant's defense blend. |

| Light/Dark Cycles | Abiotic | Can influence the timing and intensity of volatile emissions, with some compounds showing a burst of release upon illumination. elifesciences.org | The production or release of this compound may follow a diurnal pattern. |

| Nutrient Availability | Abiotic | Affects the overall metabolic state of the plant, which can influence the resources available for secondary metabolite production. frontiersin.org | Nutrient stress could either increase or decrease the production of this compound depending on the specific nutrient and plant species. |

| Pathogen/Fungal Elicitors | Biotic | Compounds like chitosan can induce the production of defense-related molecules in plants. frontiersin.org | Exposure to certain microbial signals could trigger the biosynthesis of this compound. |

| Behavioral Context (in insects) | Physiological | The ratio of pheromone components can change based on the insect's activity (e.g., foraging vs. recruitment). researchgate.net | If used as a pheromone, its production could be regulated by the physiological state and behavioral needs of the organism. |

Biological Activity and Ecological Roles Non Human Focus

Chemosensory Perception and Receptor Interactions

Ligand-Receptor Binding Studies (Non-human, cellular level):There is a lack of research on the molecular interactions between (Z)-Dodec-3-en-1-al and specific olfactory receptors. No ligand-receptor binding assays or related cellular-level studies have been published for this compound.

Due to these significant gaps in the scientific record for the specified compound, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible at this time.

Due to a lack of available scientific research specifically detailing the biological and ecological roles of This compound , it is not possible to generate an article that adheres to the requested outline and strict content inclusions.

Extensive searches for scholarly articles and research data on the neuroethological correlates of perception, ecological significance, and molecular mechanisms of action for this specific compound did not yield any relevant information. The scientific literature accessible through the searches does not appear to contain studies on:

Neuroethological Correlates of Perception: How the nervous system of any non-human organism detects and processes this compound.

Impact on Population Dynamics: Effects of this compound on the population of any specific species.

Influence on Community Structure and Biodiversity: How this compound may alter the composition and diversity of ecological communities.

Cellular Signaling Pathways: Any modulation of cellular signaling by this compound.

Interaction with Cellular Components: How this compound interacts with proteins, receptors, or other macromolecules.

Therefore, the creation of a scientifically accurate and verifiable article focusing solely on this compound, as per the provided instructions, cannot be fulfilled at this time.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for separating (Z)-Dodec-3-en-1-al from complex mixtures and quantifying its presence. Gas and liquid chromatography are the primary methods utilized for this purpose.

Gas Chromatography (GC) with Specialized Detectors (e.g., FID, MS)

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds. It provides high sensitivity and a wide linear range. When coupled with GC, FID allows for the accurate determination of the concentration of this compound in a sample. researchgate.net

For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. scielo.sa.crresearchgate.net As the compound elutes from the GC column, it is introduced into the mass spectrometer, which provides detailed structural information based on its mass-to-charge ratio and fragmentation pattern. scielo.sa.crnih.gov The retention time from the GC combined with the mass spectrum provides a high degree of certainty in the identification of this compound. scielo.sa.cr For instance, the retention index for the Z isomer is reported as 1399 on non-polar columns and 1736 on polar columns.

High-Performance Liquid Chromatography (HPLC) for Derivatized Forms

While this compound can be analyzed directly by reversed-phase HPLC, its detection can be enhanced through derivatization. sielc.com Aldehydes often lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. sigmaaldrich.comgoogle.com Derivatization converts the aldehyde into a product with strong UV or fluorescence properties, significantly improving detection limits. sigmaaldrich.com

Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored hydrazone, and other reagents that introduce a fluorescent tag. researchgate.net The resulting derivative is then separated and quantified using HPLC with a suitable detector. researchgate.netresearchgate.net This approach is particularly useful for analyzing trace amounts of this compound in complex matrices. A typical HPLC method may use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. awi.demdpi.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for this compound would include the aldehydic proton, vinylic protons, and signals for the aliphatic chain.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the carbons of the alkyl chain are characteristic. mdpi.com

Table 1: Illustrative NMR Data for Aldehydic and Olefinic Moieties

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ||

| Aldehydic H | ~9.7 | Triplet |

| Vinylic H (C3) | ~5.5 | Multiplet |

| Vinylic H (C4) | ~5.4 | Multiplet |

| ¹³C | ||

| Carbonyl C (C1) | ~202 | |

| Olefinic C (C3) | ~125 | |

| Olefinic C (C4) | ~130 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions. sigmaaldrich.com

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and valuable structural information through its fragmentation pattern. libretexts.orgsavemyexams.com The molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 182.30. nist.gov

Electron ionization (EI) is a common technique that leads to predictable fragmentation of the molecule. libretexts.org Characteristic fragments for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). miamioh.edu Cleavage at the double bond and along the alkyl chain will also produce a series of characteristic ions that help to confirm the structure. libretexts.org Analysis of these fragmentation patterns serves as a molecular fingerprint for identification. nih.gov

Table 2: Common Mass Spectral Fragments for this compound

| m/z | Fragment Identity |

| 182 | [M]⁺ (Molecular Ion) |

| 181 | [M-H]⁺ |

| 153 | [M-CHO]⁺ |

| Various | Fragments from alkyl chain cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. uni-siegen.delibretexts.orgehu.es For this compound, these techniques can confirm the presence of the aldehyde and the carbon-carbon double bond.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. libretexts.org Key absorption bands for this compound include a strong C=O stretch for the aldehyde group around 1720-1740 cm⁻¹ and a C=C stretch for the alkene around 1650 cm⁻¹. The C-H stretch of the aldehyde proton typically appears as two weak bands around 2720 and 2820 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govcore.ac.uk It relies on the inelastic scattering of monochromatic light. libretexts.org The C=C double bond in this compound would be expected to show a strong signal in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| Aldehyde C-H Stretch | ~2820, ~2720 | |

| C=O Stretch | ~1730 | |

| C=C Stretch | ~1650 | Strong |

| =C-H Bend (cis) | ~700 |

Hyphenated Techniques for Complex Mixture Analysis

The identification and quantification of this compound in complex biological matrices rely on powerful analytical methods. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for achieving the required selectivity and sensitivity.

GC-MS in Biological Sample Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in the study of insect semiochemicals. usda.govresearchgate.net This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the volatile compounds extracted from a biological sample are introduced into the GC system. The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the compounds based on their boiling points and chemical properties. This compound, being an aldehyde with a 12-carbon chain, exhibits a specific retention time under defined chromatographic conditions. For instance, it has a reported retention index of 1399 on non-polar columns and 1736 on polar columns.

As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint." For this compound (molecular weight: 182.31 g/mol ), the mass spectrum would show a molecular ion peak (M+) at m/z 182, along with a pattern of fragment ions resulting from the loss of specific parts of the molecule, such as formyl radicals (mass 29) or alkyl chain fragments. This fragmentation pattern allows for unambiguous identification and differentiation from other compounds in the mixture, including its geometric isomer, (E)-dodec-3-en-1-al.

GC-MS is frequently coupled with electroantennographic detection (GC-EAD) in insect pheromone research. frontiersin.org In this setup, the effluent from the GC column is split between the MS detector and a live insect antenna. This allows researchers to simultaneously identify the chemical structure of a compound and confirm its biological activity by observing the antenna's electrical response. frontiersin.orgxtbg.ac.cn

| Parameter | Typical Value/Condition | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | scielo.sa.cr |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5) | scielo.sa.cr |

| Injection Mode | Splitless | xtbg.ac.cnscielo.sa.cr |

| Injector Temperature | ~250°C | xtbg.ac.cnscielo.sa.cr |

| Oven Temperature Program | Initial hold (e.g., 40-50°C), then ramp (e.g., 5-10°C/min) to a final temperature (e.g., 240°C) | xtbg.ac.cnscielo.sa.cr |

| Carrier Gas | Helium or Nitrogen | xtbg.ac.cnscielo.sa.cr |

| Ionization Mode | Electron Impact (EI) at 70 eV | scielo.sa.cr |

| Mass Range Scanned | e.g., m/z 40-250 | scielo.sa.cr |

LC-MS/MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique preferred for analyzing compounds that are non-volatile, thermally unstable, or require analysis in liquid matrices without derivatization. jfda-online.com While GC-MS is common for aldehydes, LC-MS/MS offers a powerful alternative, especially for trace-level detection in complex biological fluids. nih.gov

The analysis of aldehydes like this compound by LC-MS can be challenging due to their neutral nature and generally low ionization efficiency in common electrospray ionization (ESI) sources. nih.govddtjournal.com To overcome this, chemical derivatization is a frequently employed strategy. ddtjournal.commdpi.com Derivatization involves reacting the aldehyde with a reagent to introduce a chargeable moiety (a group that is easily ionized), thereby significantly enhancing the signal in the mass spectrometer. nih.govsigmaaldrich.comchromatographyonline.com Reagents such as 2,4-dinitrophenylhydrazine (DNPH) are commonly used to derivatize carbonyl compounds before LC-MS analysis. nih.govnih.gov

However, direct analysis is sometimes possible. This compound can be analyzed by reverse-phase (RP) high-performance liquid chromatography (HPLC). sielc.com For MS-compatible methods, the mobile phase composition is critical. A typical mobile phase might consist of acetonitrile and water, with an additive like formic acid to facilitate protonation and improve ionization for detection in positive ion mode. sielc.com

In LC-MS/MS, the analyte is first separated by the LC column and then enters the tandem mass spectrometer. The first mass analyzer (Q1) selects the protonated molecular ion of the derivatized or underivatized analyte (the precursor ion). This ion is then passed to a collision cell (q2), where it is fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and sensitive, as it only detects the specific transition from a defined precursor ion to a defined product ion, effectively filtering out background noise from the matrix. waters.com

| Parameter | Typical Value/Condition | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Chromatography Mode | Reverse Phase (RP) | sielc.com |

| Column Type | e.g., C18 | waters.com |

| Mobile Phase | Acetonitrile/Water with Formic Acid | sielc.com |

| Derivatization | Often required to enhance ionization (e.g., with DNPH) | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | mdpi.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | ddtjournal.com |

Sample Preparation Strategies for Research Applications

Effective sample preparation is a critical prerequisite for the successful analysis of this compound. The goal is to isolate the target analyte from the complex biological matrix, remove interferences, and concentrate it to a level suitable for detection. usda.gov

Extraction from Biological Matrices (Non-human)

The extraction of this compound and related semiochemicals is well-documented in entomological research, primarily from insect tissues such as pheromone glands.

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free extraction technique that is particularly well-suited for volatile and semi-volatile compounds. cirad.fr It utilizes a fused-silica fiber coated with a stationary phase. In headspace SPME (HS-SPME), the fiber is exposed to the vapor phase (headspace) above the biological sample (e.g., live insects or dissected glands in a vial). usda.govresearchgate.net Volatile compounds, including this compound, partition from the sample into the headspace and are adsorbed onto the fiber coating. unl.edu After an optimized extraction time, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. researchgate.net This technique is valued for its simplicity, speed, and high sensitivity, minimizing sample handling and potential contamination. researchgate.net Factors such as the type of fiber coating, extraction time, and temperature must be optimized to maximize recovery. researchgate.net A freeze-thaw cycle applied to insect samples before HS-SPME has been shown to improve the detection of volatiles by facilitating their release into the headspace. usda.gov

Solvent Extraction: This is a classical and widely used method for extracting semiochemicals from insect tissues. usda.gov It involves dissecting the relevant biological matrix, such as the sternal glands of termites, and immersing them in an organic solvent. scielo.sa.crresearchgate.net Hexane is a common solvent for this purpose due to its non-polar nature, which is effective for extracting lipophilic compounds like long-chain aldehydes. scielo.sa.cr The extraction is typically carried out for a set period, after which the solvent, now containing the dissolved analytes, is carefully separated from the tissue material. The resulting extract can then be analyzed directly or concentrated to increase the analyte concentration before injection into the GC-MS or LC-MS system. scielo.sa.cr

Enrichment and Purification Protocols

Following initial extraction, the crude extract often contains a multitude of co-extracted compounds that can interfere with the analysis of this compound. Therefore, enrichment and purification steps are frequently necessary.

Solvent Concentration: A simple enrichment step for solvent extracts is to reduce the volume of the solvent. This is commonly achieved by gently evaporating the solvent under a stream of inert gas, such as nitrogen. scielo.sa.cr This process increases the concentration of the target analytes in the remaining solution.

Chromatographic Purification: For more complex extracts, chromatographic techniques are employed to purify the analyte.

Column Chromatography: The crude extract is passed through a column packed with a solid adsorbent, such as silica gel. A solvent or a series of solvents (the mobile phase) is used to elute the compounds. Separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases. Fractions are collected, and those containing the compound of interest are pooled. Silica column chromatography and silver nitrite (B80452) silica chromatography have been used to purify C12 alcohols related to insect pheromones. xtbg.ac.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution purification technique. The extract is injected into an HPLC system, and the active fraction containing this compound is collected as it elutes from the column. google.com This method provides highly pure fractions that are suitable for definitive structural analysis and bioassays.

These purification steps are essential to remove contaminants and isolate this compound, ensuring accurate identification, quantification, and subsequent use in research contexts like behavioral studies. google.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods are employed to understand the electronic properties that govern the behavior of (Z)-Dodec-3-en-1-al. Techniques like Density Functional Theory (DFT) are instrumental in predicting molecular geometries and the distribution of electron density. For unsaturated aldehydes, these calculations highlight the concentration of electron density around the electronegative carbonyl oxygen and within the π-electron system of the carbon-carbon double bond.

The flexibility of the dodecenal carbon chain allows it to adopt various three-dimensional shapes, or conformations. Computational conformational analysis is used to determine the relative stabilities of these different arrangements. For dodec-3-en-1-al, computational studies predict that extended, linear-like conformations represent the most stable, global energy minima. In contrast, folded conformations, where the carbon chain bends back on itself, are calculated to have higher energies. This instability is attributed to steric interactions—repulsive forces between non-bonded atoms that come into close proximity in the folded state. The energy differences between these conformations, known as the energy landscape, can explain the dynamic behavior of the molecule in different phases.

Table 1: Conformational Energetics of Dodec-3-en-1-al

| Conformation | Relative Energy | Stability | Primary Reason |

|---|---|---|---|

| Extended | Global Minimum | Most Stable | Minimal steric hindrance |

| Folded | Higher Energy | Less Stable | Steric interactions between chain segments |

The chemical reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key in chemical reactions. physchemres.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. physchemres.org

In the context of single-atom catalysts, for instance, theoretical calculations have shown that tuning the LUMO level of a support material can enhance its interaction with the HOMO of a metal atom, thereby improving stability and activity. nih.gov For molecules like this compound, the presence of both a C=C double bond and a C=O carbonyl group creates specific regions of reactivity. The π-electrons of the double bond are typically involved in the HOMO, making it susceptible to electrophilic attack, while the π* anti-bonding orbital of the carbonyl group contributes significantly to the LUMO, making the carbonyl carbon an electrophilic site for nucleophilic attack. nih.gov Quantum chemical calculations can determine the energies of these orbitals, allowing for predictions of how the molecule will interact with other chemical species, such as atmospheric radicals or biological receptors. nih.gov

Table 2: General Principles of Frontier Molecular Orbitals and Reactivity

| Orbital/Concept | Role in Reactions | Implication for this compound |

|---|---|---|

| HOMO | Electron Donor | The π-system of the C=C bond is a likely site for electrophilic attack. libretexts.org |

| LUMO | Electron Acceptor | The carbonyl carbon is a primary site for nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | Index of Stability/Reactivity | A smaller gap suggests higher reactivity. libretexts.orgarxiv.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions. These simulations are valuable for understanding how this compound behaves in different environments and how it interacts with biological targets.

This compound functions as a pheromone in certain insect species, and its biological activity is initiated by binding to a specific odorant receptor (OR) or pheromone-binding protein (PBP) in the insect's antenna. mdpi.com MD simulations are used to study the dynamics of these interactions. For example, docking and simulation studies on insect ORs have revealed that ligand binding often occurs within a pocket deep in the transmembrane region of the receptor. elifesciences.org These interactions are frequently dominated by hydrophobic forces between the ligand's alkyl chain and nonpolar amino acid residues in the receptor's binding site. elifesciences.org

In a study of the highly conserved insect co-receptor (Orco), molecular docking and site-directed mutagenesis identified specific aromatic (Tryptophan) and acidic (Glutamic acid) residues as critical for ligand binding and receptor activation. mdpi.com MD simulations can further elucidate the stability of such ligand-protein complexes, revealing how the ligand settles into the binding pocket and which specific amino acid residues form the most significant and lasting interactions.

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and reactivity. MD simulations are well-suited to explore these solvent effects. Studies on various aldehydes in ethanol (B145695) have used MD to compute properties like tracer diffusion coefficients, revealing how factors like temperature, pressure, and molecular structure affect their movement in solution. researchgate.net

For pheromones like this compound, which must travel through the air, interactions with atmospheric components are critical. Quantum chemical methods combined with MD can assess the stability of pheromones against environmental factors like humidity. researchgate.net A theoretical investigation of a honeybee pheromone, (E)-9-keto-2-decenoic acid, determined that its reaction with water molecules is unlikely due to high activation energy barriers. nih.gov However, the study found it could readily react with atmospheric free radicals like hydroxyl, which could degrade the pheromone signal. nih.gov Similar simulations for this compound could predict its environmental stability and effective range as a chemical signal.

Docking Studies and Binding Affinity Predictions (Non-human)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researcher.life This method is widely used in the study of insect pheromones to understand how they are recognized by their corresponding receptors.

Docking studies on insect pheromone-binding proteins (PBPs) and odorant receptors (ORs) have successfully identified the likely binding poses and affinities of various semiochemicals. mdpi.comresearchgate.net For example, a study on the termite Prorhinotermes simplex used docking to characterize the binding site for its trail pheromone, neocembrene, within a newly identified pheromone receptor, PsimOR14. elifesciences.org The results showed the ligand situated in a hydrophobic binding pocket within the receptor's transmembrane domains. elifesciences.org

In another example, docking analysis of a PBP from the eucalyptus longhorned beetle (Eucalyptus signifer) showed a strong binding affinity for its male-produced pheromone components as well as for several volatile compounds from its host plant. mdpi.com Such studies provide a static but insightful snapshot of the interaction, which can be used to generate hypotheses for more complex MD simulations or for experimental validation. The binding energy scores calculated from docking can rank potential ligands and help explain the specificity of a receptor for its target pheromone over other structurally similar compounds. researcher.life

Table 3: Examples of Docking Studies on Insect Olfactory Proteins

| System Studied | Ligand(s) | Receptor(s) | Key Findings from Docking |

|---|---|---|---|

| Eucalyptus Longhorned Beetle | Male pheromones, eucalyptus volatiles | Pheromone-Binding Protein (EsigPBP3) | EsigPBP3 showed the strongest binding affinity for the insect pheromone components over host plant volatiles. mdpi.com |

| Fruit Fly (Drosophila melanogaster) | Phenethyl acetate (B1210297) (PA) | Odorant Receptor Co-receptor (Orco) | The binding site for the agonist PA was localized to the highly conserved Orco subunit. mdpi.com |

| Termite (Prorhinotermes simplex) | Neocembrene | Odorant Receptor (PsimOR14) | The binding site was identified as a hydrophobic pocket deep within the transmembrane region of the receptor. elifesciences.org |

Prediction of Binding Modes to Olfactory Receptors

The prediction of how a ligand like this compound binds to an olfactory receptor (OR) is a central goal of molecular modeling. researchgate.net Olfactory receptors belong to the G protein-coupled receptor (GPCR) superfamily, which are notoriously challenging to crystallize, making computational modeling a critical alternative for structural analysis. researchgate.netnih.govbiorxiv.org The process typically involves homology modeling to create a three-dimensional (3D) structure of the target OR, followed by molecular docking simulations to predict the ligand's binding pose and affinity. plos.orgresearchgate.net

Molecular docking involves two primary steps: predicting the conformation of the ligand within the receptor's binding site and then estimating the binding affinity between the two. plos.org Early methods were based on a simple "lock-and-key" model, but contemporary approaches utilize induced-fit docking, which accounts for the flexibility of the protein structure upon ligand binding. plos.org

Studies on various aldehydes have provided insights that are likely applicable to this compound. For instance, docking simulations of a range of aldehydes with human ORs have been performed to calculate binding energies. plos.org Research on mammalian ORs suggests they preferentially detect odorants with higher carbon numbers (typically 5-12), which includes the C12 backbone of this compound. plos.org In contrast, insect ORs are often tuned to aldehydes with shorter carbon chains. plos.org The binding pocket for aldehydes is often located within the seven transmembrane helices of the GPCR structure. biorxiv.org Functional mapping has identified key residues in transmembrane helices 3, 5, and 6 as being crucial for ligand binding in certain receptors. researchgate.net

Table 1: Approaches in Molecular Docking for Odorant-Receptor Interactions

| Docking Step | Description | Relevance to Aldehyde Pheromones |

|---|---|---|

| Receptor Modeling | A 3D model of the olfactory receptor is generated, often using homology modeling based on known GPCR structures like bovine rhodopsin or the β2-adrenergic receptor. researchgate.net | Essential due to the scarcity of crystallized OR structures. nih.gov |

| Ligand Preparation | The 3D structure of the ligand, such as this compound, is generated and its conformational flexibility is defined. | The geometry of the Z-double bond and the aldehyde group are critical features. |

| Binding Site Prediction | The location of the binding pocket is identified. This can be guided by experimental data or predicted from the receptor's structure. plos.orgacs.org | For ORs, the binding site is typically a pocket formed by the transmembrane helices. biorxiv.org |

| Docking Simulation | The ligand is computationally placed into the binding site in various orientations and conformations to find the most stable poses. | Algorithms account for protein flexibility (induced fit) to achieve more accurate predictions. plos.org |

| Scoring & Analysis | The binding affinity for each pose is estimated using a scoring function, often expressed in kcal/mol. The interactions (e.g., hydrogen bonds, hydrophobic contacts) are analyzed. plos.orgnih.gov | Lower binding energy scores generally indicate more favorable interactions. plos.org |

Elucidation of Molecular Recognition Mechanisms

Molecular modeling also helps to elucidate the specific chemical interactions that govern receptor activation. For aldehydes, a key area of investigation is the role of the aldehyde functional group itself in the recognition process. One proposed mechanism for mammalian ORs suggests that the receptor may not bind the aldehyde directly but rather its hydrated gem-diol form. nih.gov

A study on the rat OR-I7 receptor, which is activated by the C8 aldehyde octanal (B89490), provided evidence for this hypothesis. nih.gov Using molecular modeling, researchers calculated the interaction energies for both the aldehyde and its gem-diol form within the receptor's binding pocket. The results predicted that the gem-diol form was superior, with a more favorable interaction energy by approximately 2–6 kcal/mol. nih.gov This suggests that for some ORs, the recognition mechanism involves a chemical transformation of the ligand that is facilitated by the aqueous environment of the binding pocket. nih.gov

Furthermore, computational studies combined with site-directed mutagenesis have shown that the specificity of an OR is dictated by the amino acid residues lining the binding pocket. biorxiv.orgresearchgate.net Research indicates that residues within an 8 Å radius of the orthosteric binding pocket are the primary determinants of ligand selectivity. acs.org For aldehyde pheromones in insects, the electronic properties of the molecule are critical. Studies on fluorinated aldehyde analogues have demonstrated that modifying the electrophilicity of the carbonyl group can drastically alter receptor stimulation, creating either potent agonists or inactive compounds. cnr.it This highlights the precise electronic and steric requirements for successful molecular recognition and receptor activation. cnr.it

QSAR Modeling for Biological Activity Prediction (Non-human)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov This approach is particularly valuable in fields like insect semiochemistry for predicting the activity of new compounds and optimizing pheromones for pest control. nih.govanr.fr

Development of Predictive Models

The development of a QSAR model is a systematic process. It begins with a dataset of molecules with known biological activities, such as a series of pheromone analogues tested on an insect species. nih.gov This dataset is typically divided into a "training set," which is used to build the model, and a "test set," which is used to validate its predictive power. nih.gov

A prominent example of this methodology is the development of 3D-QSAR models for juvenile hormone (JH) agonists in the fruit fly, Drosophila melanogaster. nih.gov In this study, researchers tested 86 structurally diverse compounds and used the results to generate models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The statistical quality of the resulting models was assessed using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A q² value above 0.3 is generally considered significant, and the optimized models in the study achieved a q² of 0.534 and an r² of 0.901, indicating a robust and predictive model. nih.gov

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Significance |

|---|---|---|

| r² (Coefficient of Determination) | Measures how well the model fits the training set data. A value closer to 1.0 indicates a better fit. nih.gov | A high r² (e.g., >0.9) shows the model accurately describes the data it was built on. nih.gov |

| q² (Cross-validated r²) | Measures the predictive ability of the model, determined by systematically leaving out samples from the training set and predicting their activity. nih.gov | A q² > 0.3 is considered significant, while a q² > 0.5 is considered a good model. nih.gov |

| Training Set | A series of molecules with known chemical structures and experimentally measured biological activities used to derive the QSAR model. nih.gov | The quality and diversity of the training set are crucial for developing a robust model. nih.gov |

| Test Set | A set of molecules, not used in model generation, for which the model's predictive accuracy is tested. nih.gov | Provides an unbiased assessment of how well the model will perform on new, unseen compounds. nih.gov |

Identification of Key Structural Descriptors

A primary output of a QSAR study is the identification of the key molecular properties, or "descriptors," that are most influential in determining biological activity. nih.gov These descriptors can be steric, electronic, hydrophobic, or topological in nature.

In 3D-QSAR methods like CoMFA, the key descriptors are the steric and electrostatic fields surrounding the molecules. nih.gov For the JH agonists in Drosophila, the analysis revealed that electrostatic factors played a major role in the activity of the compounds. nih.gov The CoMFA contour maps generated in the study visually represent these fields, showing regions where positive or negative electrostatic potential, or steric bulk, would increase or decrease biological activity. nih.gov

Other important descriptors identified in QSAR studies of semiochemicals include:

Hydrogen Bond Acceptors/Donors: The presence of electronegative atoms (like oxygen or nitrogen) that can act as hydrogen bond acceptors was found to be critical for the most active JH agonists. nih.gov

Hydrophobicity: Often represented by the octanol-water partition coefficient (log KOW), this descriptor is a well-known indicator for the bioaccumulation potential of compounds and is used in QSAR screening. umweltbundesamt.de

Molecular Shape and Volatility: For airborne semiochemicals like pheromones, properties related to molecular shape and predicted volatility are crucial descriptors to include in QSAR models. nih.gov

By identifying these key descriptors, QSAR models provide a clear rationale for the observed structure-activity relationships, offering a powerful guide for the rational design of new molecules with desired biological activities. nih.gov

Environmental Fate, Transformation, and Degradation Pathways

Biodegradation Mechanisms in Natural Environments

Biodegradation is a primary pathway for the removal of organic compounds from the environment, mediated by microorganisms such as bacteria and fungi. mdpi.com These organisms utilize enzymatic processes to break down complex molecules into simpler, less harmful substances. mdpi.com

While specific studies on the microbial degradation of (Z)-Dodec-3-en-1-al are not extensively documented, its degradation pathways can be inferred from its functional groups and structural similarity to other aliphatic aldehydes and alkenes. The aldehyde group is susceptible to both oxidation and reduction, while the long alkyl chain can be broken down through processes like beta-oxidation.

Oxidation: The aldehyde functional group is readily oxidized by microbial aldehyde dehydrogenases to the corresponding carboxylic acid, forming (Z)-Dodec-3-enoic acid. This is a common and energetically favorable detoxification pathway in many microorganisms.

Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, (Z)-Dodec-3-en-1-ol, by alcohol dehydrogenases. This transformation has been observed for other aldehydes in various microbial species.

Beta-Oxidation: Following the initial transformation of the aldehyde group, the resulting fatty acid or alcohol can undergo beta-oxidation. This metabolic process involves the sequential cleavage of two-carbon units from the acyl-CoA derivative, leading to the progressive shortening of the carbon chain and eventual mineralization to carbon dioxide and water. The presence of the double bond at the C-3 position requires specific isomerase and reductase enzymes for the beta-oxidation to proceed past this point.

Double Bond Saturation: Microorganisms can also possess enzymes capable of saturating the carbon-carbon double bond, a process known as biohydrogenation. This would convert this compound to dodecanal, which would then be further metabolized.

Table 1: Potential Microbial Degradation Pathways for this compound

| Degradation Pathway | Key Enzymes (Hypothesized) | Primary Transformation |

|---|---|---|

| Oxidation | Aldehyde Dehydrogenase | This compound → (Z)-Dodec-3-enoic acid |

| Reduction | Alcohol Dehydrogenase | This compound → (Z)-Dodec-3-en-1-ol |

| Beta-Oxidation | Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, etc. | Sequential cleavage of two-carbon units from the alkyl chain |

| Biohydrogenation | Ene-reductase | Saturation of the C=C double bond |

Based on the predicted microbial degradation pathways, a series of intermediate and final degradation products can be anticipated. The primary metabolites would likely be (Z)-Dodec-3-enoic acid and (Z)-Dodec-3-en-1-ol. Subsequent degradation via beta-oxidation would yield a series of shorter-chain fatty acids and alcohols. Complete mineralization would result in the formation of carbon dioxide and water. The identification of metabolites from the degradation of a structurally related compound, deltamethrin, has shown the formation of various carboxylic acids and alcohols, supporting these predicted pathways. researchgate.net

Photochemical Transformation Studies